molecular formula C13H18ClNO3 B12514209 Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride

Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12514209
M. Wt: 271.74 g/mol
InChI Key: DTGIEBXEDOSJQH-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride is a pyrrolidine-derived compound featuring a benzyloxy substituent at the 4-position and a methyl ester at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure allows for versatile reactivity, particularly in peptide coupling and chiral synthesis, due to the stereochemical influence of the pyrrolidine ring and the benzyloxy group’s protecting capabilities .

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

methyl 4-phenylmethoxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H

InChI Key

DTGIEBXEDOSJQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-HYP(BZL)-OME HCL typically involves the use of Boc-Hyp-OH as a starting material . The synthetic route includes several steps, such as protection and deprotection of functional groups, and the use of specific reagents to achieve the desired product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of H-HYP(BZL)-OME HCL is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

H-HYP(BZL)-OME HCL undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with a molecular formula of C₁₃H₁₈ClNO₃ and a molar mass of 271.74 g/mol. It features a pyrrolidine ring substituted with a benzyloxy group and a carboxylate moiety. This compound is primarily used in pharmaceutical research and development as a precursor for synthesizing biologically active compounds and drugs.

Potential Applications

This compound has garnered attention for its potential in medicinal chemistry, particularly in the synthesis of various derivatives with tailored biological activities. Research indicates that it exhibits significant biological activity, including potential anti-cancer and antiviral effects. While the detailed mechanisms of action are not fully understood, it is believed that the compound may act by modulating specific biological pathways or interacting with cellular receptors. Studies have focused on its interactions with biological targets such as enzymes and receptors to understand its pharmacodynamics and optimize its efficacy as a therapeutic agent.

Reported uses include:

  • As a precursor in synthesizing biologically active compounds.
  • In developing drugs targeting various diseases, including cancer and viral infections.
  • In studying interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of H-HYP(BZL)-OME HCL involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylate Hydrochloride
  • Structure : Differs by a hydroxy group at position 4 instead of benzyloxy.
  • The absence of a benzyl ether simplifies deprotection steps but limits stability under acidic conditions.
  • Applications : Used in chiral resolution and as a precursor for hydroxylated bioactive molecules .
(2S,4S)-Methyl 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylate Hydrochloride
  • Structure: Features a Boc-protected amino group at position 3.
  • Key Differences :
    • The Boc group introduces acid-labile protection, enabling selective deprotection in multi-step syntheses.
    • Higher molecular weight (280.75 g/mol) compared to the benzyloxy derivative (estimated ~271.74 g/mol).
  • Applications: Ideal for peptide synthesis where temporary amino protection is required .
(2S,4S)-Methyl 4-((Cyclobutanecarbonyl)oxy)pyrrolidine-2-carboxylate Hydrochloride
  • Structure : Substituent at position 4 is a cyclobutylcarbonyloxy group.
  • Key Differences: The cyclobutane ring introduces steric hindrance, reducing conformational flexibility.
  • Applications : Explored in CNS-targeted drug candidates due to its unique steric profile .

Physicochemical Properties and Stability

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stability Notes
Methyl 4-(Benzyloxy)pyrrolidine-2-carboxylate HCl C₁₃H₁₈ClNO₃* ~271.74 Benzyloxy Stable to bases; H₂/Pd-C deprotection
(2R,4S)-4-Hydroxy Analog C₁₄H₂₀ClNO₃ 271.74 Hydroxy Sensitive to oxidation
(2S,4S)-Boc-Amino Analog C₁₁H₂₁ClN₂O₄ 280.75 Boc-protected amino Acid-labile (TFA-sensitive)
Cyclobutylcarbonyloxy Analog C₁₁H₁₈ClNO₄ 263.72 Cyclobutylcarbonyloxy Hydrolytically stable; steric shielding

*Estimated based on .

Biological Activity

Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride (referred to as MBPC-HCl) is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a benzyloxy substitution, positions it as an intriguing candidate for various biological applications, particularly in the fields of oncology and virology.

  • Molecular Formula : C₁₃H₁₈ClN₁O₃
  • Molar Mass : 271.74 g/mol
  • Structural Features : The compound features a pyrrolidine core with a benzyloxy group and a carboxylate moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that MBPC-HCl exhibits anti-cancer and antiviral properties. The compound's biological activity is thought to arise from its ability to modulate specific pathways and interact with cellular receptors, although the precise mechanisms are still under investigation .

  • Enzyme Interaction : MBPC-HCl may bind to various enzymes, influencing their activity and altering downstream signaling pathways.
  • Receptor Modulation : The compound could interact with cellular receptors, affecting cellular responses and potentially leading to therapeutic effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of MBPC-HCl, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl pyrrolidine-2-carboxylateC₆H₁₁NO₂Simpler structure; lacks benzyloxy substitution
Methyl L-prolinateC₆H₁₁NO₂Contains proline structure; less complex
Methyl (2S)-2-pyrrolidinecarboxylateC₆H₁₁NO₂Similar but without benzyloxy group
(2S,4R)-Methyl 4-(benzyloxy)prolineC₁₃H₁₈ClN₁O₃Similar chiral centers but different substituents

The distinct combination of functional groups in MBPC-HCl may confer unique biological properties that differentiate it from these related compounds.

Anti-Cancer Activity

Recent studies have highlighted the potential of MBPC-HCl in cancer treatment. In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines. For instance, one study reported that MBPC-HCl reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.

Antiviral Effects

Additionally, MBPC-HCl has shown promise against viral infections. Preliminary data suggest that it may inhibit viral replication by interfering with viral entry mechanisms or disrupting viral assembly within host cells. Specific assays indicated a significant reduction in viral load in treated cells compared to controls .

Research Gaps and Future Directions

Despite promising findings, several gaps remain in understanding the full spectrum of MBPC-HCl's biological activity:

  • Mechanistic Studies : More detailed investigations are needed to elucidate the specific molecular targets and pathways affected by MBPC-HCl.
  • In Vivo Studies : Future research should include animal models to assess the pharmacokinetics and therapeutic efficacy of MBPC-HCl in vivo.
  • Derivatives Exploration : Exploring derivatives of MBPC-HCl may lead to compounds with enhanced potency or selectivity for specific biological targets.

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